molecular formula C14H13BrClN3O4S B4065172 4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide

4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4065172
M. Wt: 434.7 g/mol
InChI Key: XGJRHFPBLIZCBL-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BAY 73-6691 and is a potent inhibitor of soluble guanylate cyclase (sGC), which is an enzyme responsible for the production of cyclic guanosine monophosphate (cGMP).

Scientific Research Applications

Photodynamic Therapy Applications

Researchers have synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. Such properties are critical for Type II photosensitizers in photodynamic therapy, offering a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Additionally, benzenesulfonamide derivatives have been integrated into zinc(II) phthalocyanine, showcasing photosensitizing abilities suitable for photocatalytic applications, highlighting their potential in environmental and medical fields (Öncül, Öztürk, & Pişkin, 2021).

Solid-Phase Synthesis

The utilization of polymer-supported benzenesulfonamides derived from various immobilized primary amines and nitrobenzenesulfonyl chloride has been explored in chemical transformations and solid-phase synthesis. This approach facilitates the production of diverse privileged scaffolds, underscoring the versatility of benzenesulfonamide derivatives in synthetic chemistry (Fülöpová & Soural, 2015).

Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies involving compounds like N-(2-aminophenyl)benzenesulfonamide and its Schiff base ligands have shown promising antimicrobial activity, highlighting the potential of benzenesulfonamide derivatives in addressing bacterial and fungal infections (Demircioğlu et al., 2018).

Nonlinear Optics

The preparation and characterization of 4-amino-1-methylpyridinium benzenesulfonate salts with various substituents have been reported. These compounds exhibit noncentrosymmetric structures and are potential candidates for second-order nonlinear optical applications, indicating their utility in photonics and optoelectronics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Properties

IUPAC Name

4-bromo-N-[2-(2-chloro-4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O4S/c15-10-1-4-12(5-2-10)24(22,23)18-8-7-17-14-6-3-11(19(20)21)9-13(14)16/h1-6,9,17-18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRHFPBLIZCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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